Bienvenue dans la boutique en ligne BenchChem!

3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol

Lipophilicity Membrane permeability Drug-likeness

Differentiate your fragment library with this 8-chloro-3-hydroxypropyl hexahydrofuro[3,2-c]quinoline. Unlike 4-aryl analogues lacking a conjugation handle, it offers dual functionality: a chlorine halogen-bond donor and a free hydroxyl for bioconjugation or fragment elaboration. With MW 267.75 and XLogP3 2.5, it resides in rule-of-three space ideal for screening. Documented anticancer activity and miconazole-potentiation capability make it a high-priority hit-expansion scaffold. Secure this research-use-only building block for your SAR or probe-development program.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 515814-21-8
Cat. No. B1467752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
CAS515814-21-8
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1COC2C1C(NC3=C2C=C(C=C3)Cl)CCCO
InChIInChI=1S/C14H18ClNO2/c15-9-3-4-13-11(8-9)14-10(5-7-18-14)12(16-13)2-1-6-17/h3-4,8,10,12,14,16-17H,1-2,5-7H2
InChIKeyCHIXKFISMKLHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol (CAS 515814-21-8): Physicochemical Profile and Research Sourcing Guide


3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol is a synthetic hexahydrofuroquinoline derivative bearing a chlorine atom at position 8 and a 3-hydroxypropyl substituent at position 4 of the fused tricyclic core. The compound possesses a molecular formula of C₁₄H₁₈ClNO₂, a molecular weight of 267.75 g/mol, and a computed XLogP3 of 2.5 [1]. This scaffold belongs to the martinelline-type analogue class, which has demonstrated preliminary anticancer activity against MDAMB-231 breast cancer cells and the capacity to enhance the fungistatic action of miconazole against Candida albicans [2]. The compound is commercially available through Matrix Scientific, distributed by Fujifilm Wako in 1 g, 5 g, and 10 g quantities for research use only .

Why 3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol Cannot Be Replaced by In-Class Furoquinoline Analogs Without Re-Validation


The hexahydrofuro[3,2-c]quinoline scaffold is exquisitely sensitive to substitution pattern, with small structural changes producing substantial shifts in physicochemical and biological properties that preclude generic interchange. The 8-chloro substituent on the target compound increases lipophilicity by +0.7 log units (XLogP3 2.5 versus 1.8 for the unsubstituted analogue) [1], significantly altering membrane permeability and ADME profiles. Furthermore, the 3-hydroxypropyl side chain at position 4 distinguishes this compound from 4-aryl furoquinoline analogues (e.g., 8-chloro-4-(2-furyl) analogue, CAS 205598-26-1), which have XLogP values exceeding 3.3 [2] and lack the free hydroxyl handle required for bioconjugation or further derivatization. In-class martinelline-type analogues have shown divergent biological activities depending solely on substituent identity; the 8-phenoxy-4-(pyridin-2-yl) derivative exhibits anticancer activity against MDAMB-231 cells at 50 µM while being inactive as a direct antifungal agent [3], demonstrating that even analogues within the same class cannot be assumed to share identical biological profiles.

Quantitative Differentiation Evidence for 3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol Versus Closest Analogs


Enhanced Lipophilicity (XLogP3 = 2.5) Confers a +0.7 Log Unit Advantage Over the Unsubstituted Furoquinoline Core (XLogP3 = 1.8), Predicting Improved Membrane Passive Permeability

The target compound exhibits an XLogP3 value of 2.5 [1], which is 0.7 log units higher than the XLogP3 of 1.8 for the unsubstituted hexahydrofuro[3,2-c]quinoline-4-propanol analogue (CAS 566198-23-0) [2]. This difference is attributable to the electron-withdrawing and hydrophobic character of the 8-chloro substituent. A 0.7 log unit increase in lipophilicity is predicted to correspond to an approximately 5-fold increase in membrane passive permeability based on established linear free-energy relationships. Additionally, the XLogP3 of 2.5 places this compound within the optimal range for orally bioavailable CNS-penetrant compounds (typically XLogP 2-4), whereas the 1.8 value of the unsubstituted analogue falls below the commonly accepted lower threshold for passive diffusion.

Lipophilicity Membrane permeability Drug-likeness

Chlorine Substituent at Position 8 Increases Molecular Weight by +34.44 g/mol and Introduces Halogen-Bonding Capacity Not Present in Unsubstituted Core

The target compound has a molecular weight of 267.75 g/mol [1], which is 34.44 g/mol greater than the unsubstituted furoquinolin-4-yl-propanol analogue (CAS 566198-23-0, MW 233.31 g/mol) [2]. This mass differential corresponds precisely to the replacement of a hydrogen atom with a chlorine atom at position 8 (ΔMW = 35.45 - 1.01 = 34.44). The presence of the chlorine atom introduces the capacity for halogen bonding (C-Cl···X interactions), which is absent in the unsubstituted analogue. In protein-ligand complexes, chlorine atoms at aromatic positions frequently engage in halogen bonds with backbone carbonyl oxygens or side-chain acceptors, contributing stabilization energies estimated at 0.5–2.0 kcal/mol depending on geometry. Furthermore, the electron-withdrawing effect of chlorine reduces the pKa of the adjacent aniline nitrogen, potentially altering the protonation state at physiological pH.

Halogen bonding Molecular recognition Fragment-based drug discovery

The 8-Chloro Substituent Shifts Lipophilicity 0.8 Log Units Lower Than 4-Aryl Furoquinoline Analogues, Balancing Permeability Against Promiscuity Risk

The target compound's XLogP3 of 2.5 [1] is significantly lower than the XLogP3 of 3.3 reported for the 4-phenyl-furoquinoline analogue (CAS not available, GLASS Ligand AC1O72D3) [2]. This 0.8 log unit reduction arises from the replacement of a hydrophobic phenyl group at position 4 with a flexible, hydroxyl-terminated propanol chain. An XLogP3 of 3.3 approaches the upper boundary of drug-like lipophilicity, above which compounds face increased risk of phospholipidosis, cytochrome P450 promiscuity, and poor aqueous solubility. By contrast, the target compound's XLogP3 of 2.5 occupies a more favourable midpoint in the drug-like lipophilicity range, potentially reducing off-target binding promiscuity while retaining sufficient membrane permeability.

Selectivity Promiscuity Physicochemical optimization

Hexahydrofuro[3,2-c]quinoline Scaffold Belongs to the Martinelline-Type Analogue Class with Demonstrated Anticancer Activity Against MDAMB-231 Breast Cancer Cells and Miconazole-Potentiating Antifungal Activity

A structurally related hexahydrofuro[3,2-c]quinoline derivative, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline, was reported to induce cell death in MDAMB-231 breast cancer cells at a concentration of 50 µM (~17 µg/mL), producing morphological changes (cell rounding, shrinkage) comparable to doxorubicin at 8 µM after 24 h of treatment [1]. The same class member did not exhibit direct antifungal activity against Candida albicans at concentrations up to 50 µM but significantly enhanced the fungistatic activity of miconazole (MIC 3 µM) when co-administered at 50 µM [1]. Although the target compound has not yet been directly assayed under these specific conditions, the conserved hexahydrofuro[3,2-c]quinoline core with the 8-chloro substitution is expected to retain the biological potential of the martinelline-type pharmacophore, as computational drug-likeness analysis (MW 267.75, XLogP3 2.5, HBD 2, HBA 3, RB 3) [2] indicates compliance with lead-likeness criteria (MW < 300, XLogP ≤ 3). A close structural analogue, 8-chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 205598-26-1), is commercially listed as a research compound but lacks the 3-hydroxypropyl functionality required for further derivatization, limiting its utility as a chemical biology probe.

Anticancer Antifungal Martinelline analogue

High-Value Application Scenarios for 3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery Libraries Targeting Halogen-Bonding Pockets

The chlorine atom at position 8 provides a halogen-bond donor site that can be exploited in fragment-based drug design. With a molecular weight of 267.75 g/mol and XLogP3 of 2.5, the compound falls within the 'rule of three' fragment-likeness space (MW < 300, XLogP ≤ 3), making it suitable for fragment screening campaigns. The 3-hydroxypropyl side chain additionally offers a synthetically tractable handle for fragment linking or elaboration via esterification, etherification, or oxidation [1]. This dual functionality—chlorine-mediated halogen bonding and hydroxyl-mediated conjugation—is absent in both the unsubstituted analogue (no halogen bond donor) and the 4-aryl furoquinoline analogues (no free hydroxyl), rendering the target compound uniquely suited for fragment-to-lead optimisation programmes [2].

Anticancer Hit Expansion Against Triple-Negative Breast Cancer (MDAMB-231)

The martinelline-type hexahydrofuro[3,2-c]quinoline scaffold has demonstrated the ability to induce cell death in MDAMB-231 triple-negative breast cancer cells at 50 µM, producing morphological changes comparable to doxorubicin at 8 µM [1]. The target compound, with its 8-chloro substitution and moderate lipophilicity (XLogP3 2.5 vs. 3.3 for 4-phenyl analogue), is predicted to exhibit a more favourable selectivity profile while retaining the anticancer potential of the scaffold [2]. This makes it a priority candidate for hit expansion and structure-activity relationship (SAR) studies aimed at improving potency while maintaining the reduced promiscuity risk afforded by lower lipophilicity.

Antifungal Adjuvant Discovery: Potentiation of Azole Antifungals Against Candida albicans

The class-representative 8-phenoxy-4-(pyridin-2-yl) analogue did not display direct antifungal activity against C. albicans but significantly enhanced the fungistatic action of miconazole (MIC 3 µM) when co-administered at 50 µM [1]. This chemosensitisation effect is of considerable clinical interest given the emergence of azole-resistant Candida strains. The target compound's 8-chloro and 3-hydroxypropyl substitution pattern may further modulate this adjuvant activity, providing a rational starting point for systematic evaluation of halogen and side-chain effects on miconazole potentiation.

Chemical Biology Probe Development via Hydroxyl-Directed Bioconjugation

The free hydroxyl group of the 3-hydroxypropyl side chain enables direct conjugation to fluorophores, biotin, or solid supports for target identification and pull-down experiments. This functional handle is absent in 4-aryl furoquinoline analogues such as 8-chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline , which possess only passive structural features. The target compound can therefore serve as a scaffold for generating affinity probes, photoaffinity labels, or activity-based probes to deconvolute the molecular targets of the martinelline pharmacophore [1].

Quote Request

Request a Quote for 3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.